molecular formula C11H13NO7 B023793 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate CAS No. 253265-97-3

2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate

Cat. No. B023793
M. Wt: 271.22 g/mol
InChI Key: VCFNCYVHQSHFRH-MHYGZLNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related furan and pyrrolidinone derivatives often involves multi-step chemical processes including cycloaddition reactions, oxidative carbonylation, and palladium-catalyzed cyclization reactions. For example, the diastereoselective synthesis of 2,3,4-Trisubstituted Tetrahydrofurans highlights the complexity involved in generating such structures, relying on thermally reactive functional groups to achieve the desired scaffolds through thermal Cope rearrangement and oxy-Michael addition (Emmetiere & Grenning, 2020)(Emmetiere & Grenning, 2020).

Molecular Structure Analysis

The molecular structure of compounds within this category is characterized by their intricate ring systems, which often include fused furan and pyrrolidinone rings. X-ray crystallography studies provide insight into their three-dimensional configurations, revealing the spatial arrangement of atoms and the conformation of the ring systems (Kuhn, Al-Sheikh, & Steimann, 2003)(Kuhn, Al-Sheikh, & Steimann, 2003).

Chemical Reactions and Properties

Chemical reactions involving these compounds are diverse, including esterification, cycloaddition, and nucleophilic substitution reactions. These reactions are pivotal for the functionalization of the core structure and the introduction of various substituents, which can significantly alter the chemical properties and potential applications of these compounds. For instance, the addition/oxidative rearrangement of 3-furfurals and 3-furyl imines demonstrates the versatility of these compounds in synthetic chemistry, allowing for the creation of substituted furans and pyrroles with high regioselectivity (Kelly, Kerrigan, & Walsh, 2008)(Kelly, Kerrigan, & Walsh, 2008).

Scientific Research Applications

  • It is used in the study of meso-dialkylporphyrinogen-like mixed cyclic oligomers containing furans, pyrroles, and thiophenes, contributing to the research of expanded calix[n]pyrroles and their furan or thiophene analogues (Nagarajan, Ka, & Lee, 2001).

  • This compound is a key component in several clinical and experimental HIV protease inhibitors, including the drug darunavir, demonstrating its importance in medical research and pharmaceutical applications (Sevenich, Liu, Arduengo, Gupton, & Opatz, 2017).

  • The synthesis of compounds containing pyrimidine and pyridazine structural fragments leads to new biologically active compounds, such as plant-growth regulatory compounds, showing its role in agricultural chemistry (Aniskova, Grinev, & Yegorova, 2017).

  • It is utilized in the green synthesis of various 5- and 6-membered heterocycles, highlighting its versatility and potential as a green reagent and solvent (Tundo, Musolino, & Aricò, 2019).

  • Monomers derived from this compound exhibit blue-green photoluminescence and may be used as building blocks for designing fluorescent conjugated systems, indicating its use in material sciences (Zhen et al., 2014).

  • The compound is involved in Michael type reactions to convert furan-2-ylidene acetates into pyrrol-2-ylidene-acetates, showcasing its application in organic synthesis (Sacmacl, Bolukbasl, & Şahin, 2012).

  • It is crucial in synthesizing (3R,3aS,6aR)-3-hydroxyhexahydrofuro[2,3-b]furan, a high-affinity nonpeptidal ligand for the HIV protease inhibitor UIC-94017, contributing significantly to anti-HIV drug development (Ghosh, Leshchenko, & Noetzel, 2004).

  • This compound is a key ligand for a new generation of HIV protease inhibitors, again underlining its relevance in the pharmaceutical industry (Ghosh, Li, & Perali, 2006).

Safety And Hazards

The compound is intended for research use only and is not suitable for human treatment, drug development, or other commercial uses .

Future Directions

The compound provides complementary data to thiol-reactive and acidic residue-targeting reagents and will find wide utility in the elucidation of PPIs, study of proteins that function as complexes, quantification of structural dynamics, and the quest for targeting “undruggable” protein targets .

properties

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c13-8-1-2-9(14)12(8)19-11(15)18-7-5-17-10-6(7)3-4-16-10/h6-7,10H,1-5H2/t6-,7-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFNCYVHQSHFRH-MHYGZLNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1[C@H](CO2)OC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021089
Record name Carbonic acid, 2,​5-​dioxo-​1-​pyrrolidinyl [(3R,​3aS,​6aR)​-​hexahydrofuro[2,​3-​b]​furan-​3-​yl] ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate

CAS RN

253265-97-3
Record name 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-yl) carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253265973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonic acid, 2,​5-​dioxo-​1-​pyrrolidinyl [(3R,​3aS,​6aR)​-​hexahydrofuro[2,​3-​b]​furan-​3-​yl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[([[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl]oxy]carbonyl)oxy]pyrrolidine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.246.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,5-DIOXOPYRROLIDIN-1-YL ((3R,3AS,6AR)-HEXAHYDROFURO(2,3-B)FURAN-3-YL) CARBONATE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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